2,2,5-Trimethylhexane

Catalog No.
S661389
CAS No.
3522-94-9
M.F
H3C-(CH2)7-CH3
C9H20
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5-Trimethylhexane

CAS Number

3522-94-9

Product Name

2,2,5-Trimethylhexane

IUPAC Name

2,2,5-trimethylhexane

Molecular Formula

H3C-(CH2)7-CH3
C9H20
C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3

InChI Key

HHOSMYBYIHNXNO-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)(C)C

solubility

8.97e-06 M
Solubility in water, g/100ml at 25 °C: 0.00002 (very poor)

Synonyms

Isononane

Canonical SMILES

CC(C)CCC(C)(C)C

The exact mass of the compound 2,2,5-Trimethylhexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.97e-06 msolubility in water, g/100ml at 25 °c: 0.00002 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65657. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,5-Trimethylhexane (CAS 3522-94-9) is a highly branched C9 aliphatic hydrocarbon utilized primarily as a specialty non-polar solvent, a critical iso-paraffinic component in aviation fuel surrogates, and a reference standard in gas chromatography [1]. Structurally, the high degree of branching disrupts intermolecular packing, resulting in a distinct thermophysical profile characterized by an ultra-low melting point of -105.8 °C and a boiling point of approximately 124 °C [2]. For procurement professionals and chemical engineers, this compound offers a precise balance of volatility, low-temperature fluidity, and specific autoignition characteristics that cannot be replicated by linear alkanes or simpler branched solvents [1].

Substituting 2,2,5-Trimethylhexane with standard linear alkanes like n-nonane or more common branched solvents like isooctane fundamentally compromises process performance and analytical accuracy [1]. In low-temperature synthesis, n-nonane freezes at -53.5 °C, making it unusable for cryogenic reactions where 2,2,5-Trimethylhexane remains fluid down to -105.8 °C [1]. In solvent recovery workflows, n-nonane's high boiling point (151 °C) requires excessive heating that can degrade sensitive products, whereas isooctane (99 °C) is often too volatile for stable handling at elevated ambient temperatures [1]. Furthermore, in combustion modeling, generic alkanes fail to replicate the specific cetane number depression and ignition delay required to accurately simulate Iso-Paraffinic Kerosene (IPK) and Sustainable Aviation Fuels (SAF), making 2,2,5-Trimethylhexane a strictly necessary surrogate component [2].

Low-Temperature Fluidity and Cryogenic Processability

2,2,5-Trimethylhexane exhibits an exceptionally low melting point of -105.8 °C due to its highly branched structure, which prevents efficient crystal lattice packing compared to linear analogs .

Evidence DimensionMelting Point / Freezing Point
Target Compound Data-105.8 °C
Comparator Or Baselinen-nonane (-53.5 °C)
Quantified Difference52.3 °C lower freezing point
ConditionsStandard atmospheric pressure

Allows the solvent to remain completely fluid in cryogenic reaction baths and low-temperature extractions where linear C9 alkanes would solidify.

Optimized Volatility for Mild Solvent Recovery

The branched architecture of 2,2,5-Trimethylhexane reduces its boiling point to 122–124 °C, positioning it between highly volatile isooctane and heavier linear nonane .

Evidence DimensionBoiling Point
Target Compound Data122–124 °C
Comparator Or Baselinen-nonane (150.8 °C)
Quantified Difference~27 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables efficient solvent removal under milder vacuum or heating conditions, significantly reducing the risk of thermal degradation for heat-sensitive solutes.

Autoignition Modulation in Jet Fuel Surrogates

In the formulation of synthetic aviation fuels, highly branched iso-alkanes like 2,2,5-Trimethylhexane are required to lower the mixture's overall reactivity. While linear alkanes like n-nonane possess high cetane numbers that accelerate autoignition, 2,2,5-Trimethylhexane effectively depresses the cetane number to match the Derived Cetane Number (DCN ~49-50) of target Iso-Paraffinic Kerosene (IPK) [1].

Evidence DimensionIgnition Delay / Derived Cetane Number (DCN) modulation
Target Compound DataLowers mixture DCN to ~49-50 (Jet-A/IPK target)
Comparator Or BaselinePure n-alkane baselines (DCN > 60)
Quantified DifferenceReduces overall reactivity and increases ignition delay to match highly branched synthetic fuels
ConditionsChemical Reactor Network (CRN) combustion modeling

Critical for engineers formulating physical fuel surrogates that must accurately mimic the combustion and emissions profiles of Sustainable Aviation Fuels (SAF).

Predictable Elution in Detailed Hydrocarbon Analysis (DHA)

In gas chromatography, 2,2,5-Trimethylhexane serves as a reliable retention marker. On standard non-polar columns, its steric bulk causes it to elute significantly earlier than its linear C9 counterpart, yielding a Kovats Linear Retention Index of approximately 779 [1].

Evidence DimensionKovats Linear Retention Index
Target Compound DataRI = 778.8 - 779.7
Comparator Or Baselinen-octane (RI = 800) and n-nonane (RI = 900)
Quantified DifferenceElutes prior to the linear C8 alkane despite having 9 carbon atoms
ConditionsNon-polar column (e.g., Rtx-DHA 50), 35 °C isothermal or standard temperature programming

Provides an essential calibration point for laboratories performing ASTM D5134 compositional analysis of petroleum naphtha and alkylates.

Aviation Fuel Surrogate Formulation

Procured by combustion research facilities to formulate multi-component physical surrogates for Iso-Paraffinic Kerosene (IPK) and Sustainable Aviation Fuels (SAF), where its specific branching is required to achieve target ignition delays and cetane numbers [1].

Low-Temperature Chemical Synthesis

Selected as a non-polar reaction medium for air- and moisture-sensitive organometallic syntheses operating at cryogenic temperatures (e.g., -78 °C), where standard linear solvents like n-nonane would freeze and disrupt stirring .

Detailed Hydrocarbon Analysis (DHA) Calibration

Utilized by petrochemical QA/QC laboratories as a specific retention index marker to calibrate gas chromatographs for the analysis of complex gasoline and naphtha streams according to ASTM methodologies [2].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

4.4

Boiling Point

124.0 °C
150.8 °C

Flash Point

31 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.4

Density

Relative density (water = 1): 0.7

LogP

5.65

Melting Point

-105.7 °C
-51 °C

UNII

AGW1Z6985E

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (19.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (17.02%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (17.02%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.56 mmHg
Vapor pressure, kPa at 25 °C: 0.59

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

3522-94-9
111-84-2

Wikipedia

2,2,5-trimethylhexane

Biological Half Life

18.00 Days

Dates

Last modified: 08-15-2023

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